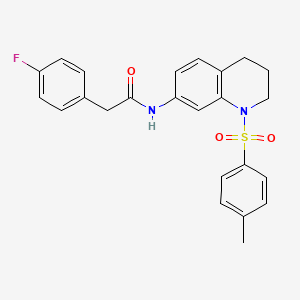

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is a multifunctional molecule that is likely to exhibit a range of interesting chemical properties due to the presence of multiple reactive groups. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including malononitrile derivatives and their reactions, are discussed, which can give insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of malononitrile with various reagents to form substituted pyridine derivatives, as seen in the reaction of malononitrile with ethyl cyanoacetate . Additionally, the reaction of 4-hydroxy-6-methyl-2-pyrone and 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles leads to the formation of stable bicyclic 2-amino-4H-pyran derivatives . These methods suggest that the synthesis of the compound may involve similar Michael addition reactions or conjugate addition-elimination reactions under specific conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction analysis. For instance, the crystal structure of 2-[(dipyrrolidin-1-yl)methylene] malononitrile was determined, revealing an orthorhombic crystal system with trans configurations across the C2=C3 bond . This indicates that the molecular structure of 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile could also be elucidated using similar crystallographic techniques to understand its geometry and conformation.

Chemical Reactions Analysis

The malononitrile derivatives are known to undergo various chemical reactions. For example, a polyfunctional substituted pyridine derivative obtained from the reaction of malononitrile can further react with aniline, hydrazines, and aromatic aldehydes to give condensed products . This suggests that the compound may also participate in similar reactions, potentially leading to a variety of heterocyclic derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Malononitrile derivatives typically exhibit properties that are influenced by their functional groups, such as the ability to form hydrogen bonds and their reactivity towards nucleophiles . The presence of cyano groups and aromatic rings in the compound would likely contribute to its polarity, solubility, and potential for forming crystalline structures.

科学研究应用

Synthesis and Characterization

- The compound has been synthesized using various methods, including reactions involving pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine, demonstrating its feasibility for laboratory production (Asiri & Khan, 2011).

Biological Activities

- Some derivatives of this compound, particularly pyrazolopyridines, have been studied for their antioxidant, antitumor, and antimicrobial activities. For instance, certain compounds showed significant activity against liver and breast cell lines (El‐Borai et al., 2013).

Heterocyclic Synthesis

- It has been used as an intermediate in the synthesis of various heterocyclic compounds. This includes the formation of pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in organic synthesis (Fadda et al., 2012).

Applications in Organic Light-Emitting Devices (OLEDs)

- Derivatives of this compound have been employed in the synthesis of iridium(III) complexes used in OLEDs, demonstrating high efficiency and potential for use in electronic devices (Su et al., 2021).

Multicomponent Reactions

- The compound has been utilized in multicomponent reactions for the synthesis of novel heterocyclic compounds, which can be potentially applied in pharmaceutical research (Zhang et al., 2016).

Antimicrobial Activity

- Certain derivatives have shown promising antimicrobial properties, which could be relevant in the development of new antibiotics or disinfectants (Prakash et al., 2011).

安全和危害

The safety and hazards associated with a compound depend on its reactivity and its biological activity. Some general precautions should be taken when handling any new or unstudied compound, including using appropriate personal protective equipment and working in a well-ventilated area.

未来方向

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve both experimental studies and computational studies.

属性

IUPAC Name |

2-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N5/c19-10-14(11-20)9-16-13-23(17-6-2-1-3-7-17)22-18(16)15-5-4-8-21-12-15/h1-9,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCXZSCNCHZNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)

![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)